molecular formula C14H18N2 B14701090 1-(1h-Inden-2-yl)-4-methylpiperazine CAS No. 23928-99-6

1-(1h-Inden-2-yl)-4-methylpiperazine

Cat. No.: B14701090
CAS No.: 23928-99-6
M. Wt: 214.31 g/mol
InChI Key: KPHQDKHDAHCCBE-UHFFFAOYSA-N
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Description

These compounds share a common piperazine core substituted with diverse functional groups, which dictate their physicochemical properties and biological activities.

Properties

CAS No.

23928-99-6

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-(1H-inden-2-yl)-4-methylpiperazine

InChI

InChI=1S/C14H18N2/c1-15-6-8-16(9-7-15)14-10-12-4-2-3-5-13(12)11-14/h2-5,10H,6-9,11H2,1H3

InChI Key

KPHQDKHDAHCCBE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1H-Inden-2-yl)-4-methylpiperazine typically involves the reaction of 1H-indene with 4-methylpiperazine under specific conditions. One common method includes:

    Starting Materials: 1H-indene and 4-methylpiperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).

    Procedure: The mixture is heated under reflux in an appropriate solvent such as ethanol or toluene for several hours.

    Purification: The product is purified using techniques like column chromatography or recrystallization.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(1H-Inden-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indene ring, often using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

The major products formed depend on the specific reagents and conditions used in these reactions.

Scientific Research Applications

1-(1H-Inden-2-yl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(1H-Inden-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Immunomodulatory vs. Enzyme-Inhibitory Activity

  • Naphthaleneoxypropargyl-4-methylpiperazine (–2) demonstrates immunostimulatory effects, likely due to its extended hydrophobic naphthalene group enhancing membrane interaction. The β-cyclodextrin complex improves bioavailability, critical for in vivo applications .
  • In contrast, 1-(2-chlorobenzyl)-4-methylpiperazine () and its dichlorobenzyl analogs show selectivity for cytochrome P450 2A13, a key enzyme in nicotine metabolism. The electron-withdrawing chlorine atoms enhance binding affinity to the enzyme’s active site .

Structural Impact on Pharmacological Targets

  • BD-1063 () incorporates a dichlorophenyl ethyl group, which confers high Sigma-1 receptor affinity. This contrasts with 1-(3-chloropropyl)-4-methylpiperazine (), where the chloropropyl chain facilitates further functionalization for redox-active compounds .
  • 2-Methoxyphenyl derivatives () exhibit planar aromatic systems favorable for DNA intercalation, unlike the aliphatic chains in other analogs.

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